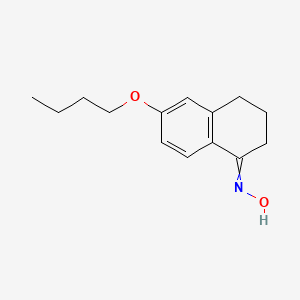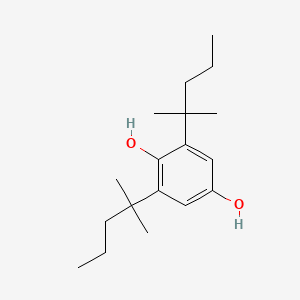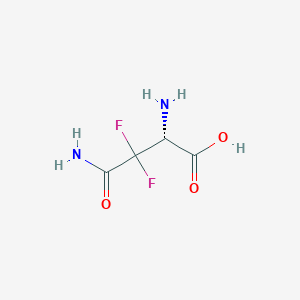
3,3-Difluoro-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-asparagine typically involves the fluorination of L-asparagine. One common method is the use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, which can selectively replace hydroxyl groups with fluorine atoms . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced bioreactors and optimized reaction conditions. The use of recombinant strains and genetic engineering techniques can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium azide and organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while substitution can produce a variety of functionalized amino acids .
Aplicaciones Científicas De Investigación
3,3-Difluoro-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Due to its unique properties, it is investigated for potential therapeutic applications, including cancer treatment and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-L-asparagine involves its interaction with specific enzymes and metabolic pathways. The fluorine atoms can influence the compound’s binding affinity and reactivity, leading to altered biological activity. For example, it can inhibit certain enzymes involved in amino acid metabolism, thereby affecting cellular functions .
Comparación Con Compuestos Similares
- 3,3-Difluoro-D-asparagine
- 3,3-Difluoro-L-glutamine
- 3,3-Difluoro-L-aspartic acid
Comparison: Compared to these similar compounds, 3,3-Difluoro-L-asparagine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can result in different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
64336-67-0 |
|---|---|
Fórmula molecular |
C4H6F2N2O3 |
Peso molecular |
168.10 g/mol |
Nombre IUPAC |
(2R)-2,4-diamino-3,3-difluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6F2N2O3/c5-4(6,3(8)11)1(7)2(9)10/h1H,7H2,(H2,8,11)(H,9,10)/t1-/m1/s1 |
Clave InChI |
XRUMRFOXEURSQI-PVQJCKRUSA-N |
SMILES isomérico |
[C@@H](C(=O)O)(C(C(=O)N)(F)F)N |
SMILES canónico |
C(C(=O)O)(C(C(=O)N)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)


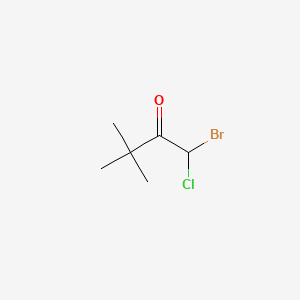
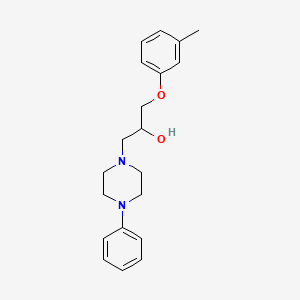
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
